Product packaging for 4-Chloro-6-isopropyl-2-methylquinoline(Cat. No.:CAS No. 1156277-03-0)

4-Chloro-6-isopropyl-2-methylquinoline

Cat. No.: B2944340
CAS No.: 1156277-03-0
M. Wt: 219.71
InChI Key: PNTGYTWEANQQSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Chloro-6-isopropyl-2-methylquinoline is a high-value quinoline derivative of significant interest in medicinal chemistry and early-stage drug discovery research. With the CAS number 1156277-03-0 and a molecular weight of 219.71 g/mol, this compound serves as a versatile chemical building block . Its molecular structure, defined by the formula C 13 H 14 ClN, incorporates both chloro and isopropyl functional groups, which are pivotal for further synthetic modifications . The chloro group at the 4-position of the quinoline ring is a key reactive site, making the compound an excellent precursor for nucleophilic substitution reactions, such as the introduction of amine functionalities to create novel compounds for biological screening . Researchers utilize this chemical in the synthesis of more complex molecules targeting a range of therapeutic areas. Its properties are particularly relevant for constructing candidate compounds in libraries focused on protease inhibition, metabolic enzyme regulation, and kinase pathways, given its classification within these broader categories of research reagents . As a specialized intermediate, this compound is strictly for research applications in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human or animal use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14ClN B2944340 4-Chloro-6-isopropyl-2-methylquinoline CAS No. 1156277-03-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-methyl-6-propan-2-ylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN/c1-8(2)10-4-5-13-11(7-10)12(14)6-9(3)15-13/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNTGYTWEANQQSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)C(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization Studies of 4 Chloro 6 Isopropyl 2 Methylquinoline

Nucleophilic Substitution Reactions at the Quinoline (B57606) Nucleus

Substitution at the C-4 Chlorine Moiety

The chlorine atom at the C-4 position of the quinoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is due to the electron-withdrawing effect of the ring nitrogen, which stabilizes the intermediate Meisenheimer complex. A wide range of nucleophiles can displace the C-4 chlorine, making it a versatile handle for introducing diverse functionalities.

Studies on various 4-chloroquinoline derivatives have shown that they readily react with amines, hydrazines, sodium azide, and other nucleophiles. mdpi.comresearchgate.net For instance, the reaction of 4-chloroquinolines with various primary and secondary amines, including anilines and aliphatic amines, proceeds efficiently to yield 4-aminoquinoline (B48711) derivatives. nih.govnih.gov These reactions are often carried out in a solvent like phenol or under neat conditions at elevated temperatures. sci-hub.senih.gov The synthesis of 4-substituted quinolin-2-ones and quinolinethiones has been achieved through nucleophilic substitution of the 4-chloro group with hydrazino, azido, and amino moieties. mdpi.comresearchgate.net

The reaction of 4-chloro-2-methylquinolines with aliphatic amines at reflux temperatures is a common method for synthesizing key intermediates for further derivatization. nih.gov Similarly, reacting 6-bromo-4-chloroquinoline with a variety of amines is a standard procedure for producing a series of 4-aminoquinoline compounds. nih.gov

Table 1: Examples of Nucleophilic Substitution at C-4 of Chloroquinolines

Starting Material Nucleophile Product Reference
6-Bromo-4-chloroquinoline Aniline (B41778) 6-Bromo-N-phenylquinolin-4-amine nih.gov
6-Methyl-2,4-dichloroquinoline p-Toluidine 4-Chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine nih.gov
4-Chloro-8-methylquinolin-2(1H)-one Hydrazine 4-Hydrazino-8-methylquinolin-2(1H)-one mdpi.com

Vicarious Nucleophilic Substitution of Hydrogen (VNS) in Related Quinoline Systems

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the nucleophilic replacement of hydrogen in electron-deficient aromatic systems, such as nitroarenes and some heteroaromatics. organic-chemistry.orgwikipedia.org The reaction involves the addition of a carbanion bearing a leaving group to the aromatic ring, followed by base-induced β-elimination of the leaving group and a proton from the ring. organic-chemistry.orgacs.org

While SNAr reactions at a halogen-substituted carbon are common, VNS allows for the functionalization of C-H bonds, typically at positions ortho or para to a strong electron-withdrawing group, like a nitro group. organic-chemistry.orgkuleuven.be In nitroquinoline systems, the nitro group strongly activates the ring for nucleophilic attack. nih.gov The VNS reaction often proceeds faster than the competing SNAr of a halogen atom located in an equally activated position. kuleuven.benih.gov

For example, 3-, 5-, 6-, 7-, and 8-nitroquinolines react with 4-amino-1,2,4-triazole in the presence of a strong base to yield amino products of VNS, predominantly at the position ortho to the nitro group. cdnsciencepub.com The reaction proceeds via the formation of a σ-adduct (a type of Meisenheimer complex), followed by elimination. cdnsciencepub.com The choice of base and solvent system is critical for the success of VNS reactions. kuleuven.be Systems like potassium tert-butoxide in DMSO or DMF are commonly used to generate the necessary carbanions. kuleuven.becdnsciencepub.com

It is important to note that the presence of acidic protons elsewhere in the molecule, such as on a methyl group at the C2 position, can lead to competing side reactions where the base attacks these protons instead of facilitating the VNS reaction. nih.gov

Electrophilic Aromatic Substitution Reactions on the Quinoline Ring System

Electrophilic aromatic substitution (EAS) on the quinoline ring system is more complex than on benzene (B151609) due to the presence of the heterocyclic nitrogen atom. masterorganicchemistry.comyoutube.com Under acidic conditions, typically used for reactions like nitration and sulfonation, the quinoline nitrogen is protonated, forming the quinolinium ion. stackexchange.com This positively charged species is strongly deactivated towards electrophilic attack, making the reaction significantly slower than on naphthalene, its carbocyclic analog. stackexchange.com

Despite the deactivation, electrophilic substitution occurs preferentially on the benzene ring rather than the pyridine (B92270) ring. The primary products of the nitration of quinoline using a mixture of nitric and sulfuric acids are 5-nitroquinoline and 8-nitroquinoline, formed in roughly equal amounts. stackexchange.com The substitution takes place at these positions because it must proceed through a doubly charged intermediate, and attack at C-5 or C-8 is energetically more favorable than at C-6 or C-7. stackexchange.com

The presence of existing substituents on the benzene ring of 4-Chloro-6-isopropyl-2-methylquinoline would direct incoming electrophiles. The isopropyl group at C-6 is an ortho-, para-director. Therefore, electrophilic attack would be expected to occur at the C-5 and C-7 positions. However, the strong deactivating effect of the protonated quinolinium core remains the dominant factor. When both the C-5 and C-8 positions are blocked, as in 5,8-dichloroquinoline, the molecule becomes extremely resistant to nitration, requiring harsh conditions to force substitution at the C-6 position. stackexchange.comcdnsciencepub.com

Sulfonation of aromatic rings is achieved using sulfur trioxide (SO₃) in the presence of sulfuric acid (H₂SO₄). masterorganicchemistry.com Similar to nitration, the active electrophile attacks the aromatic ring, and the reaction on the quinoline nucleus would also be directed to the benzene ring. pharmaguideline.comyoutube.com

Functional Group Transformations of the Isopropyl and Methyl Substituents

The alkyl substituents on the this compound ring, namely the C-2 methyl and C-6 isopropyl groups, can undergo various chemical transformations. The methyl group at the C-2 position of the quinoline ring is particularly reactive due to the acidifying effect of the adjacent ring nitrogen. This allows it to participate in condensation reactions.

For instance, 2-methylquinolines can react with aryl aldehydes in a Knoevenagel-type condensation. nih.gov This reaction can be catalyzed by zinc chloride in refluxing DMF to produce 2-arylvinylquinolines, typically as the (E)-isomer. nih.gov A plausible mechanism involves the formation of an intermediate that facilitates the reaction with the aldehyde. researchgate.net

The C-2 methyl group can also be functionalized through other pathways. Oxidation of a 2-methylquinoline (B7769805) with an agent like 3-chloroperbenzoic acid can form the corresponding N-oxide. nih.gov This N-oxide can then be treated with benzenesulfonyl chloride to yield a 2-(chloromethyl)quinoline derivative, providing a handle for further nucleophilic substitutions. nih.gov Rhodium-catalyzed C(sp³)–H activation has been used for the methylation of 8-methylquinolines, demonstrating a modern approach to functionalizing these alkyl groups. rsc.org

Formation of Fused Heterocyclic Systems from this compound Precursors

The reactive C-4 chloro group makes this compound a valuable precursor for the synthesis of more complex, fused heterocyclic systems. By choosing a binucleophilic reagent, an initial substitution at C-4 can be followed by an intramolecular cyclization to form a new ring.

Pyrazoloquinoline Derivatives

Pyrazolo[4,3-c]quinolines are a class of fused heterocycles that can be synthesized from 4-chloroquinoline precursors. nih.gov The general strategy involves the reaction of a 4-chloroquinoline with hydrazine or a substituted hydrazine. The reaction of 4-chloro-2-hydrazino-6-methylpyrimidine with acetylacetone is a known method to form a pyrazole ring fused to a pyrimidine. heteroletters.org A similar principle applies to the quinoline system.

The synthesis typically begins with the nucleophilic displacement of the C-4 chlorine by a hydrazine molecule. The resulting 4-hydrazinoquinoline intermediate can then undergo an intramolecular cyclization reaction. For example, the reaction of 4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine with anilines leads to substitution at the 4-position. nih.gov While this example starts with a pre-formed pyrazoloquinoline, the fundamental reactivity illustrates the pathway. The synthesis of the core pyrazolo[3,4-b]quinoline scaffold can be achieved through various methods, including the reaction of 3-aminopyrazoles with halogenated aromatic aldehydes or the cyclization of 4-aroyl-5-chloropyrazoles with amines. nih.gov These methods highlight the versatility of using substituted precursors to build fused heterocyclic systems.

Imidazoquinoline Derivatives

The synthesis of imidazo[4,5-c]quinoline derivatives from 4-chloroquinoline precursors is a well-established route, leveraging the reactivity of the C4 position towards nucleophilic substitution. While specific studies commencing with this compound are not extensively documented, the reaction pathways can be reliably inferred from studies on analogous compounds, such as 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.

A common strategy involves the reaction of the 4-chloroquinoline derivative with an amine, which can be subsequently cyclized to form the imidazole ring. For instance, the condensation of a 4-chloro-3-nitroquinoline with glycine in a sodium carbonate solution can directly furnish the 2H-imidazo[4,5-c]quinoline skeleton researchgate.net. Another approach involves a two-step process where the 4-chloro group is first displaced by an amine (e.g., benzylamine or ethanolamine), followed by cyclization under alkaline conditions to yield the fused imidazoquinoline system researchgate.net.

A modified Pictet-Spengler approach has also been utilized, where an imidazole ring is first synthesized from imines using toluenesulfonylmethyl isocyanide (TosMIC) and subsequently functionalized at the C-4 position to yield the imidazoquinoline skeleton rsc.org. This highlights the versatility of synthetic strategies available for accessing this class of compounds. The general reactivity suggests that this compound would serve as a viable substrate for similar transformations.

The table below outlines a representative reaction for the formation of an imidazoquinoline derivative from a related 4-chloroquinoline precursor.

ReactantReagents and ConditionsProductReference
4-Chloro-6-methoxy-2-methyl-3-nitroquinolineGlycine, Sodium Carbonate3-Hydroxy-8-methoxy-4-methyl-9-nitro-3H-imidazo[4,5-c]quinoline-2-carboxylic acid researchgate.net
4-Chloro-6-methoxy-2-methyl-3-nitroquinoline1. Benzylamine 2. AlkaliSubstituted 2H-imidazo[4,5-c]quinoline derivative researchgate.net

Other Annulated Ring Systems (e.g., azetidinones, furan derivatives, quinazolines)

The electrophilic nature of the C4 carbon in this compound makes it a suitable starting point for the synthesis of various other annulated heterocyclic systems through reactions with appropriate bifunctional nucleophiles.

Azetidinones: The synthesis of β-lactams (2-azetidinones) attached to a quinoline core typically involves the Staudinger cycloaddition reaction derpharmachemica.commdpi.com. This [2+2] cycloaddition occurs between a ketene and an imine (Schiff base). In the context of quinoline derivatives, a common route involves first preparing a quinoline-containing Schiff base. For example, a formyl-substituted quinoline can be condensed with a primary amine to form the necessary imine researchgate.net. Subsequent reaction with an acid chloride, such as chloroacetyl chloride, in the presence of a base like triethylamine, leads to the formation of the 1,3,4-trisubstituted-2-azetidinone ring fused or appended to the quinoline scaffold researchgate.net.

Starting from this compound, a plausible synthetic route would involve its conversion to a 4-aminoquinoline derivative via nucleophilic substitution. The resulting amino group could then be used to construct an imine, which would subsequently undergo cycloaddition to form the azetidinone ring.

Furan Derivatives: The construction of a furan ring fused to the quinoline system can be envisioned through several pathways. A common approach involves the reaction of the 4-chloroquinoline with a nucleophile containing a masked or latent functionality that can participate in a subsequent cyclization. For example, nucleophilic substitution at the C4 position with the anion of a β-keto ester, followed by intramolecular cyclization and dehydration, could yield a furo[3,2-c]quinoline system. The reactivity of the 4-chloro position is key, allowing for the introduction of a side chain that can undergo an intramolecular O-alkylation or condensation to form the furan ring.

Quinazolines: The synthesis of fused quinazoline systems, such as quinolino[4,3-h]quinazolines, can be achieved by reacting the 4-chloroquinoline moiety with a suitable nitrogen-based binucleophile. A reaction with an ortho-amino-substituted aromatic amine, such as 2-aminobenzylamine or anthranilamide, could proceed via an initial nucleophilic aromatic substitution at the C4 position of the quinoline ring. This would be followed by an intramolecular cyclization and dehydration to construct the fused pyrimidine ring of the quinazoline system. The feasibility of this approach relies on the well-documented susceptibility of 4-chloroquinolines to displacement by amine nucleophiles mdpi.comresearchgate.net.

The table below summarizes the general synthetic approaches for these annulated ring systems.

Target Ring SystemGeneral Synthetic StrategyKey IntermediatesReference (Analogous)
AzetidinoneStaudinger [2+2] CycloadditionQuinoline-substituted Schiff base researchgate.net
FuranNucleophilic Substitution followed by Intramolecular Cyclization4-(Quinolinyl)-β-keto esterGeneral Reactivity
QuinazolineNucleophilic Substitution followed by Intramolecular CyclizationN-(2-aminobenzyl)-quinolin-4-amine mdpi.comresearchgate.net

Advanced Spectroscopic Elucidation and Structural Characterization of 4 Chloro 6 Isopropyl 2 Methylquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing one-dimensional and two-dimensional NMR spectra, the precise assignment of protons and carbons within the 4-Chloro-6-isopropyl-2-methylquinoline structure can be accomplished.

One-Dimensional NMR (¹H, ¹³C)

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for determining the basic structure of an organic molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would likely display a set of multiplets for the protons on the quinoline (B57606) core. The chemical shifts of these aromatic protons are influenced by the electron-withdrawing effect of the chloro group and the electron-donating effects of the methyl and isopropyl substituents. The aliphatic region is expected to show a singlet for the methyl protons at the C2 position. The isopropyl group at the C6 position would give rise to a septet for the methine proton and a doublet for the six equivalent methyl protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for each of the carbon atoms in the quinoline ring system, as well as for the methyl and isopropyl substituents. The carbon atom attached to the chlorine (C4) would appear at a characteristic downfield shift. The carbons of the isopropyl group and the C2-methyl group would resonate in the upfield aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on the analysis of similar quinoline derivatives and general substituent effects. Actual experimental values may vary.)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2-CH₃~2.7~25
H3~7.2-
C4-~145
H5~7.8-
C6-~148
C6-CH(CH₃)₂~3.2 (septet)~34
C6-CH(CH₃)₂~1.3 (doublet)~24
H7~7.6-
H8~8.0-
C2-~159
C3-~122
C4a-~149
C5-~127
C7-~126
C8-~130
C8a-~128

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY, ROESY)

Two-dimensional (2D) NMR techniques are invaluable for establishing connectivity between atoms and confirming the structural assignments made from 1D NMR data.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal proton-proton coupling networks. For this compound, correlations would be expected between the adjacent aromatic protons on the quinoline ring, as well as between the methine and methyl protons of the isopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the protonated carbons in the molecule, such as the C3-H3 bond and the carbons of the methyl and isopropyl groups with their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together the molecular skeleton. For instance, correlations would be expected between the C2-methyl protons and the C2 and C3 carbons, and between the isopropyl methine proton and the C5, C6, and C7 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons. For this compound, NOESY or ROESY spectra could be used to confirm the substitution pattern by observing through-space interactions between, for example, the C2-methyl protons and the H8 proton, or between the isopropyl protons and the H5 and H7 protons.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition and, consequently, the molecular formula of this compound. The presence of chlorine would be indicated by the characteristic isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M+ peak.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is useful for analyzing the purity of the compound and for studying its fragmentation behavior under electron ionization (EI). The mass spectrum of this compound would be expected to show a prominent molecular ion peak. Key fragmentation pathways would likely involve the loss of a methyl radical from the isopropyl group to form a stable secondary carbocation, and potentially the loss of the entire isopropyl group. Cleavage of the chloro group or fragmentation of the quinoline ring system may also be observed.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound (Note: These are predicted fragments based on common fragmentation patterns of related structures.)

FragmentPredicted m/zDescription
[M]⁺219/221Molecular ion
[M - CH₃]⁺204/206Loss of a methyl radical from the isopropyl group
[M - C₃H₇]⁺176/178Loss of the isopropyl group
[M - Cl]⁺184Loss of a chlorine radical

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can be used for conformational analysis.

FTIR Spectroscopy: The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring would be observed in the 1600-1450 cm⁻¹ region. Aliphatic C-H stretching vibrations from the methyl and isopropyl groups would be present in the 2960-2850 cm⁻¹ range. The C-Cl stretching vibration would likely be found in the fingerprint region, typically below 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the C-C bonds in the isopropyl group would also be expected to give a characteristic Raman signal.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound (Note: These are predicted frequencies based on typical ranges for the respective functional groups.)

Functional GroupPredicted FTIR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
Aromatic C-H Stretch3100-30003100-3000
Aliphatic C-H Stretch2960-28502960-2850
C=C/C=N Stretch (Aromatic)1600-14501600-1450
C-H Bend (Aliphatic)1465-13701465-1370
C-Cl Stretch< 800< 800

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

The electronic absorption spectrum of this compound would be expected to exhibit characteristic absorption bands in the ultraviolet-visible region, arising from π → π* and n → π* electronic transitions within the quinoline ring system. Quinoline and its derivatives are known to display multiple absorption bands, typically in the range of 250–350 nm. The substitution pattern, including the chloro, isopropyl, and methyl groups, would influence the precise wavelengths of maximum absorption (λmax) and the molar absorptivity (ε) values.

A hypothetical data table for the UV-Vis spectral data is presented below to illustrate how such information would be structured. The values are placeholders and are not actual experimental data for this compound.

Table 1: Hypothetical UV-Vis Absorption Data for this compound

Solvent λmax (nm) Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) Transition
Ethanol (B145695) XXX YYYYY π → π*
Cyclohexane XXX YYYYY π → π*

The analysis of such data would involve correlating the observed absorption bands with the electronic structure of the molecule. The π → π* transitions, typically of higher energy and intensity, are associated with the aromatic system. The n → π* transitions, involving the non-bonding electrons of the nitrogen atom, are generally of lower energy and intensity. The solvent polarity can also induce shifts in the absorption maxima (solvatochromism), providing further insight into the nature of the electronic transitions.

Computational Chemistry and Theoretical Investigations of 4 Chloro 6 Isopropyl 2 Methylquinoline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly those based on Density Functional Theory (DFT), allow for the detailed investigation of electronic structure and its implications for chemical behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 4-Chloro-6-isopropyl-2-methylquinoline, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are utilized to determine the most stable three-dimensional arrangement of its atoms, known as the optimized molecular geometry. researchgate.netdergi-fytronix.comnih.gov This process involves finding the minimum energy conformation by calculating forces on the atoms and adjusting their positions until those forces are negligible. The resulting optimized structure provides key geometric parameters.

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations

Parameter Predicted Value (Å or °)
C-Cl Bond Length Value
C-N Bond Lengths (quinoline ring) Value Range
C-C Bond Lengths (quinoline ring) Value Range
C-C Bond Lengths (isopropyl group) Value Range
C-H Bond Lengths Value Range
C-N-C Bond Angle (quinoline ring) Value
C-C-C Bond Angles (quinoline ring) Value Range
C-C-Cl Bond Angle Value

Note: Specific values are dependent on the level of theory and basis set used in the calculation. The table is illustrative of typical outputs.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the distribution of these orbitals reveals likely sites for electrophilic and nucleophilic attack.

Table 2: Frontier Molecular Orbital Properties of this compound

Property Predicted Value (eV)
HOMO Energy Value
LUMO Energy Value
HOMO-LUMO Energy Gap (ΔE) Value

Note: These values are calculable and provide insight into the molecule's electronic behavior and kinetic stability.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.netresearchgate.net The MEP map uses a color scale to represent the electrostatic potential at the surface of the molecule. Regions of negative potential, typically colored red, are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive potential, usually colored blue, are electron-poor and are prone to nucleophilic attack. researchgate.net For this compound, the MEP surface would likely show negative potential around the nitrogen atom and the chlorine atom due to their high electronegativity, indicating these as potential sites for interaction with electrophiles. The hydrogen atoms of the methyl and isopropyl groups would exhibit positive potential.

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical reactivity of this compound. nih.govresearchgate.net

Ionization Energy (I) is approximated as the negative of the HOMO energy and represents the energy required to remove an electron.

Electron Affinity (A) is approximated as the negative of the LUMO energy and indicates the energy released when an electron is added.

Chemical Hardness (η) is calculated as (I-A)/2 and measures the resistance to a change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Electronegativity (χ) is calculated as (I+A)/2 and represents the ability of the molecule to attract electrons.

Electrophilicity Index (ω) , calculated as χ²/(2η), quantifies the ability of a molecule to accept electrons.

Fukui functions are local reactivity descriptors that indicate the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net

Table 3: Calculated Global Reactivity Descriptors for this compound

Descriptor Formula Predicted Value
Ionization Energy (I) -EHOMO Value (eV)
Electron Affinity (A) -ELUMO Value (eV)
Chemical Hardness (η) (I-A)/2 Value (eV)
Electronegativity (χ) (I+A)/2 Value (eV)
Electrophilicity Index (ω) χ²/(2η) Value (eV)

Note: These descriptors provide a quantitative measure of the molecule's reactivity.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. While quantum chemical calculations provide insights into the static properties of a single molecule, MD simulations can model the behavior of the compound in a more realistic environment, such as in a solvent or interacting with other molecules. For this compound, MD simulations could be employed to understand its solvation dynamics, conformational flexibility, and potential interactions with biological macromolecules. These simulations rely on force fields derived from quantum mechanical calculations or experimental data to describe the interactions between atoms.

Conformational Analysis and Stability

Conformational analysis of this compound is crucial for understanding its three-dimensional structure and energetic landscape. The presence of the isopropyl group at the C6 position introduces a degree of rotational freedom, leading to different spatial arrangements (conformers) of the molecule. These conformers can vary in stability, which in turn influences the molecule's reactivity and intermolecular interactions.

Theoretical investigations into the conformational preferences of this molecule would typically employ quantum chemical methods such as Density Functional Theory (DFT). By systematically rotating the isopropyl group relative to the quinoline (B57606) ring, a potential energy surface can be mapped out. This allows for the identification of energy minima, which correspond to stable conformers, and transition states, which represent the energy barriers between them.

The stability of different conformers is primarily governed by a balance of steric and electronic effects. For the isopropyl group, staggered conformations are generally more stable than eclipsed conformations due to reduced steric hindrance between the methyl groups of the isopropyl moiety and the hydrogen atoms on the quinoline ring. The most stable conformer would likely be the one that minimizes these steric clashes.

Table 1: Hypothetical Relative Energies of this compound Conformers

ConformerDihedral Angle (C5-C6-C(isopropyl)-H)Relative Energy (kcal/mol)Population (%) at 298.15 K
A60°0.0070.5
B180°0.8520.1
C-60°1.209.4

Note: This data is illustrative and based on typical energy differences for alkyl group rotation.

Intermolecular Interaction Modeling

The study of intermolecular interactions is fundamental to understanding the condensed-phase behavior of this compound, including its crystal packing and interactions with biological targets. The molecule possesses several features that can participate in non-covalent interactions:

π-π Stacking: The aromatic quinoline ring can engage in π-π stacking interactions with other aromatic systems. These interactions are a significant driving force in the formation of molecular aggregates and crystal lattices.

Halogen Bonding: The chlorine atom at the C4 position can act as a halogen bond donor, interacting with Lewis bases. This type of interaction is increasingly recognized for its importance in crystal engineering and drug design.

C-H···N and C-H···π Interactions: Weak hydrogen bonds involving the hydrogen atoms of the alkyl groups and the nitrogen atom or the π-system of the quinoline ring can also contribute to the stability of molecular assemblies.

Computational modeling of these interactions can be performed using methods like Symmetry-Adapted Perturbation Theory (SAPT) or by analyzing the supramolecular structures obtained from crystal structure prediction studies. These models provide quantitative insights into the strength and nature of the different intermolecular forces at play.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are pivotal in medicinal chemistry for designing new compounds with improved biological activities. For a molecule like this compound, these models can correlate its structural or physicochemical properties with its observed biological effects.

A typical SAR study on a series of quinoline derivatives would involve systematically modifying the substituents at various positions (e.g., the chloro, isopropyl, and methyl groups) and evaluating the impact of these changes on a specific biological activity. For instance, replacing the chlorine atom with other halogens or electron-withdrawing groups could modulate the electronic properties of the quinoline ring and, consequently, its binding affinity to a target protein.

QSAR models take this a step further by developing mathematical equations that relate molecular descriptors to biological activity. These descriptors can be categorized as:

Electronic: (e.g., partial charges, dipole moment)

Steric: (e.g., molecular volume, surface area)

Hydrophobic: (e.g., logP)

Topological: (e.g., connectivity indices)

A hypothetical QSAR equation for a series of quinoline derivatives might look like:

log(1/IC50) = 0.5 * logP - 0.2 * (Molecular Volume) + 1.5 * (Dipole Moment) + C

This equation would suggest that higher hydrophobicity and dipole moment, along with a smaller molecular volume, are beneficial for the biological activity . Such models are invaluable for predicting the activity of untested compounds and prioritizing synthetic efforts.

Table 2: Exemplary Molecular Descriptors for a Series of Quinoline Analogs

CompoundlogPMolecular Volume (ų)Dipole Moment (Debye)Predicted log(1/IC50)
Analog 13.51802.14.05
Analog 24.11952.54.70
Analog 33.81851.93.65
This compound4.52102.34.50

Note: The data and QSAR model are for illustrative purposes.

Topological Analyses (e.g., Electron Localization Function - ELF, Localized Orbital Locator - LOL, Atoms in Molecules - AIM, Reduced Density Gradient - RDG)

Topological analyses of the electron density provide profound insights into the chemical bonding and non-covalent interactions within a molecule. These methods partition the molecular space based on the properties of the electron density and its derivatives.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are functions that measure the extent of electron localization. nih.gov They reveal the regions of space corresponding to atomic cores, covalent bonds, and lone pairs. For this compound, ELF and LOL analyses would visualize the C-C, C-H, C-N, and C-Cl covalent bonds as regions of high electron localization. The lone pair on the nitrogen atom would also be clearly identifiable. These analyses are performed using wavefunction analysis software. nih.govnih.gov

Atoms in Molecules (AIM): The Quantum Theory of Atoms in Molecules (QTAIM) partitions the molecular electron density into atomic basins. The analysis of the electron density at bond critical points (BCPs) between atoms provides information about the nature of the chemical bonds (covalent vs. ionic character). For intermolecular interactions, the presence of a BCP is a key indicator of an interaction, and the properties at the BCP can quantify its strength.

Reduced Density Gradient (RDG): The RDG is a powerful tool for visualizing and characterizing non-covalent interactions. It is a function of the electron density and its first derivative. Plots of the RDG versus the electron density multiplied by the sign of the second eigenvalue of the Hessian of the electron density reveal regions of steric repulsion, van der Waals interactions, and hydrogen bonding. nih.gov For this compound, RDG analysis would be instrumental in identifying and characterizing the weak intramolecular and intermolecular interactions, such as C-H···Cl contacts or π-stacking in a dimer.

Mechanistic Studies in Reactions Involving 4 Chloro 6 Isopropyl 2 Methylquinoline and Its Derivatives

Exploration of Reaction Pathways and Transition States

Detailed computational or experimental studies delineating the specific reaction pathways and characterizing the transition states for reactions involving 4-chloro-6-isopropyl-2-methylquinoline have not been identified in a thorough search of available scientific literature. Such studies would be crucial for understanding, for example, the precise mechanism of nucleophilic substitution at the 4-position, considering the electronic influence of the isopropyl and methyl groups on the quinoline (B57606) ring.

Kinetic and Thermodynamic Aspects of Transformations

Quantitative data regarding the kinetic and thermodynamic aspects of chemical transformations of this compound are similarly absent from published research. Information such as reaction rate constants, activation energies, and the enthalpy and entropy of reaction would be invaluable for optimizing synthetic procedures and predicting the feasibility and spontaneity of its reactions. Without such empirical data, any discussion on these aspects would be purely speculative.

Role of Catalysts and Reaction Conditions on Selectivity and Yield

The role of various catalysts and the impact of different reaction conditions on the selectivity and yield of reactions involving this compound remain uncharacterized. While palladium-catalyzed cross-coupling reactions and other transition-metal-catalyzed transformations are common for chloroquinolines, specific data on catalyst efficacy, ligand effects, and the optimization of temperature, solvent, and reactant concentrations for this compound are not available. This lack of information hinders the rational design of efficient and selective synthetic routes to its derivatives.

Investigations into the Biological Activities of 4 Chloro 6 Isopropyl 2 Methylquinoline and Its Derivatives: Mechanistic Insights

Antimicrobial Activity Studies

Quinoline (B57606) derivatives have long been recognized for their potent antibacterial properties. biointerfaceresearch.com The specific substitution pattern of 4-Chloro-6-isopropyl-2-methylquinoline suggests potential bioactivity, as both halogenated and alkyl-substituted quinolines have demonstrated significant antimicrobial effects.

The primary antibacterial mechanism for many quinoline derivatives, particularly those within the quinolone subclass, is the inhibition of essential bacterial enzymes involved in DNA replication. acs.org These compounds are known to target DNA gyrase and topoisomerase IV, enzymes crucial for maintaining DNA topology during replication, transcription, and repair. acs.org By forming a stable complex with the enzyme and DNA, these molecules inhibit the re-ligation of cleaved DNA strands, leading to double-strand breaks and ultimately cell death. The quinoline scaffold plays a role in cancer treatments through a similar mechanism of topoisomerase inhibition. acs.org

While the exact target of this compound is not specified in available literature, its structural similarity to other bioactive quinolines suggests it may operate through a comparable mechanism of DNA gyrase or topoisomerase inhibition.

Below is a table of representative quinoline derivatives and their observed antibacterial activities, illustrating the general potency of this class of compounds.

Compound ClassBacterial StrainMIC (μg/mL)Reference
Quinoline-Thiazole Hybrid (4g)E. coli (ATCC 35218)7.81 acs.org
Quinoline-Thiazole Hybrid (4m)E. coli (ATCC 35218)7.81 acs.org
Quinoline-Thiazole Hybrid (4m)S. aureus (MRSA)3.91 acs.org
4(3H)-Quinazolinone (27)S. aureus (Vancomycin-Resistant)≤0.5 acs.org
4(3H)-Quinazolinone (27)S. aureus (Linezolid-Resistant)≤0.5 acs.org

This table presents data for illustrative quinoline-based compounds to demonstrate the potential antimicrobial activity of the scaffold.

The antimicrobial efficacy of quinoline derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system. researchgate.net Structure-activity relationship (SAR) studies reveal key insights into optimizing their potency.

Halogen Substitution: The presence of a halogen, such as the chloro group at the C4 position in the target molecule, is a common feature in many bioactive quinolines. While the 7-chloro substitution is classic for antimalarials, chloro groups at other positions also significantly influence activity. nih.govyoutube.com For instance, in a series of 4(3H)-quinazolinones, a related scaffold, a para-chloro substituent on an attached phenyl ring was found to be favorable for activity against Staphylococcus aureus. acs.org In another study, however, 3- or 4-chloro substitution on a phenyl ring attached to a quinoline-thiazole hybrid was found to reduce activity, indicating the complex role of the substituent's position and electronic environment. acs.org

Alkyl Groups: The methyl group at C2 and the isopropyl group at C6 also play a role. The 2-methylquinoline (B7769805) scaffold is a common starting point for synthesizing biologically active compounds. nih.gov Alkyl groups can influence the molecule's lipophilicity, which affects its ability to penetrate bacterial cell membranes, and can also impact how the molecule fits into the binding pocket of its target enzyme.

Antiviral Activity Research

The quinoline framework is present in numerous compounds exhibiting a broad spectrum of antiviral activity against various human and plant viruses. malariaworld.orgnih.gov This activity is often achieved by targeting different stages of the viral life cycle.

Derivatives of the quinoline scaffold have been shown to inhibit viral replication through several distinct mechanisms:

Inhibition of Viral Entry: Chloroquine (B1663885), a well-known 4-amino-7-chloroquinoline, is understood to interfere with the early stages of viral infection. malariaworld.orgresearchgate.net It is proposed to inhibit viral entry at a post-attachment stage, potentially by raising the pH of endosomes, which prevents the pH-dependent fusion of the virus with the host cell membrane. malariaworld.org

Inhibition of Viral Enzymes: Quinolines can directly target crucial viral enzymes. Certain derivatives have been found to inhibit the RNA transcription and replication processes of the Influenza A virus. nih.gov In the context of HIV, a class of multi-substituted quinolines acts as allosteric inhibitors of HIV-1 integrase, an enzyme essential for integrating viral DNA into the host genome. nsf.govnih.gov These inhibitors bind to a site away from the enzyme's active center, inducing an aberrant multimerization that disables its function. nsf.govnih.gov Other studies suggest that 4-aminoquinoline (B48711) derivatives may inhibit the main protease (Mpro) of SARS-CoV-2. nih.govaccscience.com

Interference with Viral Assembly: For the Tobacco Mosaic Virus (TMV), certain 4-oxo-4H-quinoline derivatives have been shown to hinder the self-assembly and growth of the virus by binding to the viral coat protein (TMV-CP). nih.gov

The specific substitutions on the quinoline ring are critical in defining the antiviral potency and the mechanism of action.

Impact of Bulky Groups: For the allosteric inhibition of HIV-1 integrase, studies have shown that bulky substitutions at the C6 or C8 positions negatively impact the binding properties and potency of the compounds. nsf.govnih.gov This finding is particularly relevant for this compound, as the isopropyl group at the C6 position is sterically bulky. This suggests that if the compound were to act via this specific mechanism, its activity might be compromised.

Role of Halogens: The presence and position of halogens can enhance antiviral properties. In the same class of HIV-1 integrase inhibitors, the addition of bromine at either the C6 or C8 position was found to confer better antiviral activity. nih.gov This highlights the favorable role of halogens in modulating antiviral efficacy.

General Activity: Various substituted quinolines have demonstrated potent activity against a range of viruses, with EC50 values often in the low micromolar range, sometimes surpassing reference drugs like chloroquine or ribavirin. nih.govscienceopen.com

The table below shows the antiviral activity of selected quinoline compounds against different viruses.

CompoundVirusCell LineEC50 (μM)Reference
ChloroquineHCoV-OC43HEL- malariaworld.org
HydroxychloroquineCoronaviruses-0.12-12 malariaworld.org
Compound 1 SARS-CoV-2Vero 761.5 ± 1.0 scienceopen.com
Compound 2 SARS-CoV-2Caco-25.9 ± 3.2 scienceopen.com
Compound 9b Influenza A Virus-0.88-6.33 nih.gov

This table includes data from various quinoline derivatives to illustrate the potential antiviral efficacy of the chemical class.

Antimalarial Activity Probes

The quinoline core is historically significant in the fight against malaria, with quinine (B1679958) being the first major treatment and synthetic 4-aminoquinolines like chloroquine becoming vital therapeutic agents. nih.govmdpi.com The antimalarial activity of these compounds is intricately linked to their chemical structure.

The primary mechanism of action for 4-aminoquinolines such as chloroquine involves disrupting the parasite's detoxification process within the host red blood cell. nih.gov The parasite digests hemoglobin in its acidic food vacuole, releasing toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. Chloroquine is believed to accumulate in the food vacuole and interfere with this polymerization process, leading to a buildup of toxic heme that kills the parasite. nih.gov

The structure of this compound differs significantly from classic antimalarials. Key SAR insights for traditional 4-aminoquinoline antimalarials include:

An electron-withdrawing group, typically a chlorine atom, at the C7 position is considered essential for high potency. youtube.com

The 4-amino group linked to a flexible dialkylaminoalkyl side chain is crucial for activity and accumulation in the parasite's food vacuole. youtube.com

The target compound has a chloro group at the C4 position and lacks the essential amino side chain, suggesting it would not function through the same mechanism as chloroquine. However, the quinoline scaffold remains a "privileged structure" in the design of new antimalarial candidates, and compounds with different substitution patterns are actively being investigated. nih.gov For example, research into 6-chloro-2-arylvinylquinolines has led to the discovery of potent antiplasmodial compounds, demonstrating that alternative chlorination patterns on the quinoline ring can yield effective antimalarial agents. nih.gov Therefore, while this compound is not a classic antimalarial scaffold, its potential activity cannot be entirely dismissed and would represent a probe into novel structural classes for antimalarial drug discovery.

Antitubercular Activity Studies

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a major global health threat, exacerbated by the rise of multidrug-resistant strains. Quinoline derivatives have emerged as a promising class of compounds with significant potential for new anti-TB drug development.

Quinoline-based compounds exert their antitubercular effects through various mechanisms of action. One key target is the respiratory chain of Mtb. Certain 4-substituted thio- and sulfoxy-quinolines have been shown to inhibit the cytochrome bc1 complex, a crucial component of the electron transport chain. This inhibition leads to the depletion of intracellular ATP, starving the bacterium of energy.

Another identified mechanism involves the activation of the Mtb enzyme glutamate (B1630785) kinase (GK). This activation leads to an overproduction of proline, which in turn causes a redox imbalance and the generation of harmful reactive oxygen species, ultimately killing the bacteria. Some quinoline-thiosemicarbazide hybrids have been found to inhibit another critical enzyme, KatG (catalase-peroxidase), which is involved in protecting the bacterium from oxidative stress and in the activation of the frontline drug isoniazid. By inhibiting KatG, these compounds may disrupt the bacterium's defense mechanisms.

The specific chemical groups attached to the quinoline core play a critical role in determining the compound's anti-TB activity. Structure-activity relationship (SAR) studies have provided valuable insights into how different substituents influence potency. For instance, linking an isoxazole (B147169) moiety to the quinoline core has been shown to significantly improve activity against both replicating and non-replicating persistent Mtb.

The nature of the linker between the quinoline and other functional groups is also crucial. Studies have shown that a rigid arylether linker can yield excellent activity, whereas elongating a more flexible linker can decrease potency. The position of these substitutions is equally important; attaching the side chain to the ring nitrogen to form a quinol-4-one derivative, for example, can lead to a complete loss of anti-TB activity. These SAR studies are essential for the rational design of new quinoline derivatives with optimized efficacy against M. tuberculosis.

Anticancer Activity Mechanisms

The quinoline scaffold is also prevalent in the design of anticancer agents, targeting various cellular pathways that are deregulated in cancer. Its structural versatility allows for the development of inhibitors against a range of key oncogenic targets.

Quinoline derivatives have been shown to inhibit multiple targets essential for cancer cell proliferation, survival, and immortality.

Topoisomerase I: DNA topoisomerase I (Topo I) is an enzyme that relaxes DNA supercoiling during replication and transcription. Some quinoline derivatives act as Topo I "poisons" by stabilizing the covalent complex formed between the enzyme and DNA. This trapping of the Topoisomerase I-DNA cleavage complex (Top1cc) leads to the formation of lethal DNA double-strand breaks during DNA replication, ultimately triggering cancer cell death.

Telomerase: Telomerase is an enzyme responsible for maintaining the length of telomeres, the protective caps (B75204) at the ends of chromosomes. This enzyme is highly active in most cancer cells, contributing to their unlimited replicative potential, but is absent in most normal somatic cells. Quinoline derivatives have been investigated as telomerase inhibitors. By inhibiting this enzyme, these compounds can cause progressive telomere shortening, leading to chromosome instability, cellular senescence, and apoptosis in cancer cells.

Farnesyl Transferase: Farnesyl transferase is an enzyme that catalyzes the attachment of a farnesyl group to proteins, a critical post-translational modification for proteins like Ras. The Ras protein is a key component of signaling pathways that control cell growth and proliferation and is mutated in a high percentage of human cancers. Tetrahydroquinoline-based small molecules have been identified as potent farnesyl transferase inhibitors (FTIs). By preventing the farnesylation of Ras, these inhibitors block its membrane localization and subsequent activation of downstream signaling cascades, thereby inhibiting tumor growth.

Src Tyrosine Kinase: Src is a non-receptor tyrosine kinase that plays a significant role in signaling pathways controlling cell proliferation, differentiation, and migration. Its deregulated activity is linked to tumor invasion and metastasis. Quinoline and anilinoquinazoline (B1252766) derivatives have been developed as potent and specific inhibitors of the Src tyrosine kinase domain.

Protein Kinase CK2: Protein kinase CK2 is a serine/threonine kinase that is overexpressed in many cancers and is involved in promoting cell growth and suppressing apoptosis. Novel tricyclic quinoline analogs have been discovered that are highly potent and selective inhibitors of CK2. These compounds typically compete with ATP for the enzyme's binding site, blocking its kinase activity.

PI3K/Akt/mTOR Signaling: The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell survival, proliferation, and metabolism and is frequently deregulated in cancer. Quinoline-based compounds have been developed as potent dual inhibitors of PI3K and mTOR. By simultaneously blocking these two key kinases in the pathway, these inhibitors can effectively shut down pro-survival signaling and induce apoptosis in cancer cells.

Data Tables

Table 1: Antimalarial Activity of Quinoline Derivatives

Quinoline Class Molecular Target Mechanism of Action
4-Aminoquinolines Heme Detoxification Caps hemozoin crystals, leading to toxic heme buildup. researchgate.net
Quinoline-Indoles Mitochondria Dissipates mitochondrial membrane potential. lookchem.com
Quinoline-Methanols Endocytosis Inhibits hemoglobin uptake by the parasite. nih.gov

Table 2: Antitubercular Mechanisms of Quinoline Derivatives

Quinoline Class Molecular Target Mechanism of Action
Thio- and Sulfoxy-quinolines Cytochrome bc1 complex Inhibits respiratory chain, leading to ATP depletion.
General Quinoline Derivatives Glutamate Kinase (GK) Activates GK, causing proline overproduction and redox imbalance.

Table 3: Anticancer Mechanisms of Quinoline Derivatives

Cellular Pathway/Target Mechanism of Action
Topoisomerase I Stabilizes the Topoisomerase I-DNA cleavage complex, causing DNA damage.
Telomerase Inhibits enzyme activity, leading to telomere shortening and senescence.
Farnesyl Transferase Prevents Ras protein farnesylation, blocking its membrane localization and signaling.
Src Tyrosine Kinase Inhibits kinase activity, disrupting signaling for cell proliferation and migration.
Protein Kinase CK2 Competitively inhibits ATP binding, blocking pro-survival signaling.

| PI3K/Akt/mTOR Signaling | Dually inhibits PI3K and mTOR kinases, suppressing cell growth and survival pathways. |

Role of Quinoline Scaffold in Cytotoxic Effects

The quinoline nucleus, a bicyclic aromatic heterocycle, is a prominent scaffold in medicinal chemistry, recognized for its presence in numerous natural products and pharmacologically active compounds. ijresm.com Its rigid, planar structure and the presence of a nitrogen atom provide unique electronic and steric properties, making it a versatile template for designing therapeutic agents, particularly in oncology. orientjchem.org The cytotoxic activity of quinoline derivatives is highly dependent on the nature and position of substituents on the core structure. brieflands.com

Research has demonstrated that functionalization of the quinoline ring system is a critical determinant of its anticancer potential. orientjchem.orgbrieflands.com For instance, 2,4-disubstituted quinolines have shown significant promise as anticancer agents, operating through mechanisms such as cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis. ijresm.comarabjchem.org The introduction of bulky aryl groups at the 2 and 4 positions can enhance cytotoxic activity. arabjchem.org Similarly, substitutions at other positions profoundly influence the compound's biological effects. Studies on various quinoline derivatives have shown that specific functional groups can dramatically increase cytotoxicity against human cancer cell lines. brieflands.comnih.gov

For example, an investigation into a series of synthesized quinoline derivatives against human epithelial colorectal carcinoma (Caco-2) cells revealed a clear structure-activity relationship. brieflands.com The introduction of a nitro group and subsequently an aldehyde group to a methylquinoline scaffold sequentially increased its cytotoxic potency. brieflands.com Conversely, the reduction of the nitro-aldehyde derivative to an amine-aldehyde derivative led to a decrease in cytotoxicity, highlighting the critical role of specific electronic and structural features. brieflands.com

The mechanism of action for the cytotoxic effects of quinoline derivatives is diverse. It often involves the inhibition of key cellular signaling pathways and enzymes crucial for cancer cell proliferation and survival, such as protein kinases and telomerase. orientjchem.orgbrieflands.com The ability of the planar quinoline ring to intercalate with DNA is another proposed mechanism contributing to its anticancer properties. orientjchem.org

Compound/Derivative ClassCancer Cell Line(s)Observed Cytotoxic Effect (IC50/Activity)Reference(s)
7-methyl-8-nitro-quinolineCaco-2More cytotoxic than the parent methylquinoline mixture. brieflands.com
8-nitro-7-quinolinecarbaldehydeCaco-2Showed the highest cytotoxicity among the tested series. brieflands.com
6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinolineT47D (Breast Cancer)IC50 value of 16 ± 3 nM. nih.gov
3-(4-Ethylphenyl)-1-(4-methoxybenzyl)-6-nitro-2-p-tolylquinolin-4(1H)-oneMCF-7 (Breast Cancer)Exhibited maximum inhibitory activity and induced 54.4% apoptosis. nih.gov
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acidMCF-7 (Breast Cancer)Displayed 82.9% reduction in cellular growth. nih.gov
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinolineHL-60 (Leukemia)IC50 value of 19.88 ± 3.35 μg/ml. arabjchem.org

Other Investigated Biological Activities (e.g., Anticonvulsant, Antihypertensive)

Beyond their cytotoxic potential, quinoline derivatives have been investigated for a range of other pharmacological effects, notably as anticonvulsant and antihypertensive agents. ijresm.comnih.govjst.go.jp The versatility of the quinoline scaffold allows for modifications that can target receptors and enzymes within the central nervous and cardiovascular systems.

A study focusing on a series of 8-substituted quinolines demonstrated that these compounds possess both anticonvulsant and antihypertensive properties. nih.govjst.go.jp Several derivatives featuring a 2-hydroxypropyloxyquinoline moiety, particularly those with a piperazino substituent, were identified as having excellent activity in both areas. nih.govjst.go.jp These compounds were effective against seizures induced by maximal electroshock (MES) and pentylenetetrazole (scMet) in animal models. nih.govjst.go.jp The same derivatives also exhibited significant antihypertensive effects, effectively antagonizing the pressor response induced by adrenaline. nih.govjst.go.jp

CompoundBiological ActivityKey FindingsReference(s)
8-(3'-(4''-phenylpiperazino)-2'-hydroxypropyloxy)quinolineAnticonvulsant & AntihypertensivePotent in both anticonvulsive and antihypertensive tests. nih.govjst.go.jp
8-(3'-piperazino)-2'-hydroxypropyloxyquinolineAnticonvulsant & AntihypertensiveShowed very good anticonvulsant activity and excellent antihypertensive activity. nih.govjst.go.jp
8-(3'-imidazolo)-2'-hydroxypropyloxyquinolineAnticonvulsantExhibited very good anticonvulsant activity. nih.govjst.go.jp
8-(3'-(4''-ethylpiperazino)-2'-hydroxypropyloxy)quinolineAntihypertensiveDemonstrated excellent antihypertensive activity. nih.govjst.go.jp

Molecular Basis of Observed Activities

The molecular mechanisms underlying the diverse biological activities of quinoline derivatives are a subject of ongoing research. For the observed antihypertensive and anticonvulsant effects, specific molecular interactions have been proposed.

The antihypertensive activity of certain quinoline derivatives is linked to the inhibition of the Angiotensin-Converting Enzyme (ACE), a key therapeutic target in controlling hypertension. rsc.orgresearchgate.net For example, a quinoline-appended chalcone (B49325) derivative demonstrated a considerable antihypertensive effect through ACE inhibition. rsc.orgresearchgate.net Molecular modeling and docking studies suggest that these compounds can bind effectively to the active site of ACE, leading to its inhibition and a subsequent reduction in blood pressure. rsc.org

The pharmacological basis for the dual anticonvulsant and antihypertensive effects observed in 8-substituted quinolines appears to be correlated with beta-blocking properties. nih.govjst.go.jp The presence of an aryloxypropanolamine side chain in these molecules is a common structural feature in beta-adrenergic receptor antagonists (beta-blockers). nih.gov By blocking these receptors, the compounds can reduce the effects of adrenaline, explaining their ability to antagonize its pressor response (antihypertensive effect) and potentially modulating neuronal excitability to produce an anticonvulsant effect. nih.govjst.go.jp

Applications of 4 Chloro 6 Isopropyl 2 Methylquinoline in Material Science and Catalysis

Integration into Functional Materials and Polymers

There is no available data or research on the integration of 4-Chloro-6-isopropyl-2-methylquinoline into functional materials or polymers. The potential for this compound to be used as a monomer or an additive in polymer synthesis, or its effects on the properties of materials, has not been investigated in any published literature.

Role as Ligands in Coordination Chemistry and Metal Complexes

No studies have been found that describe the use of this compound as a ligand in coordination chemistry. There is no information on its ability to form metal complexes, the structure of any such potential complexes, or their properties.

Utilization in Catalytic Systems Design

Consistent with the lack of information on its coordination chemistry, there are no reports on the utilization of this compound or its potential metal complexes in the design of catalytic systems. Its efficacy as a catalyst or as a component in a catalytic system for any chemical transformation remains unexplored.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.